Dodecyl 2-bromopropanoate
Overview
Description
Dodecyl 2-bromopropanoate is an organic compound with the molecular formula C15H29BrO2. It is a brominated ester derived from dodecanol and 2-bromopropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl 2-bromopropanoate can be synthesized through the esterification of dodecanol with 2-bromopropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Dodecyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to dodecanol and 2-bromopropanoic acid in the presence of aqueous acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products:
Nucleophilic Substitution: Products include dodecyl azide, dodecyl thiocyanate, etc.
Reduction: The major product is dodecyl alcohol.
Hydrolysis: The products are dodecanol and 2-bromopropanoic acid.
Scientific Research Applications
Dodecyl 2-bromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to enhance the permeability of biological membranes.
Medicine: Research is ongoing to explore its use in the formulation of transdermal drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of dodecyl 2-bromopropanoate involves its ability to interact with biological membranes, enhancing the permeability of drugs across the skin. This is achieved through the disruption of the lipid bilayer, allowing for increased drug absorption. The compound’s ester group can be hydrolyzed by esterases in the body, releasing the active drug .
Comparison with Similar Compounds
Dodecyl 2-(N,N-dimethylamino)propanoate (DDAIP): A similar compound used as a transdermal penetration enhancer.
Ethyl 2-bromopropanoate: Another brominated ester with similar reactivity but different applications.
Methyl bromoacetate: A related compound used in organic synthesis
Uniqueness: Dodecyl 2-bromopropanoate is unique due to its long alkyl chain, which imparts hydrophobic properties, making it particularly effective in enhancing the permeability of hydrophobic drugs. Its biodegradability and low toxicity further enhance its suitability for pharmaceutical applications .
Properties
IUPAC Name |
dodecyl 2-bromopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTSHIDRCASANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335817 | |
Record name | Dodecyl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74988-05-9 | |
Record name | Dodecyl 2-bromopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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